molecular formula C20H19N3O4S B3015230 1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1207001-33-9

1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B3015230
CAS No.: 1207001-33-9
M. Wt: 397.45
InChI Key: UOGHMYJHZJRRPP-UHFFFAOYSA-N
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Description

1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

The compound exhibits significant antioxidant activities. A study demonstrated the preparation and characterization of a derivative of this compound, highlighting its high antioxidant activities compared to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Anti-microbial and Cytotoxicity Properties

Another research focused on the synthesis of derivatives of this compound and evaluated their anti-microbial activity and cytotoxicity. The results showed promising anti-microbial activities against various bacterial strains and fungal pathogens, along with significant cytotoxicity against cancer cell lines (Shankar et al., 2017).

Efficient Synthesis Methods

Research on efficient synthesis methods for derivatives of this compound has been conducted, using eco-friendly and recyclable catalysts. This approach offers advantages like high yield, mild reaction conditions, and easy purification (Abdolmohammadi & Karimpour, 2016).

N-Protecting Group

The 3,4-dimethoxybenzyl moiety, a part of this compound, has been used as an N-protecting group in the synthesis of other chemical derivatives, proving its versatility in chemical synthesis (Grunder-Klotz & Ehrhardt, 1991).

Properties

IUPAC Name

1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-15-8-7-12(9-16(15)26-2)10-21-19(24)23-20-22-18-13-5-3-4-6-14(13)27-11-17(18)28-20/h3-9H,10-11H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGHMYJHZJRRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.